Cas no 21521-90-4 (2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide)
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-CHLORO-N-(5-ETHYL-[1,3,4]THIADIAZOL-2-YL)-ACETAMIDE
- 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-acetamide
- Acetamide,2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-
- 2-Chloracetamido-5-aethyl-1,3,4-thiadiazol
- 2-chloroacetyl-5-ethyl-1,3,4-thiadiazole
- 2-Chloroacetylamino-5-ethyl-1,3,4-thiadiazole
- 2-chloro-N-(5-ethyl(1,3,4-thiadiazol-2-yl))acetamide
- AC1Q2U7Q
- AC1Q5O0E
- CTK4E7036
- ST012640
- GBCHYYJDLIXCPN-UHFFFAOYSA-N
- CS-0307677
- MFCD00466386
- 21521-90-4
- AKOS000100129
- BB 0217231
- LS-01172
- 2-(2-Chloroacetamido)-5-ethyl-1,3,4-thiadiazole
- DTXSID00342452
- Z56886349
- FT-0677277
- EN300-04719
- 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide #
- ALBB-002302
- STK205650
- DB-028601
- G37530
-
- MDL: MFCD00466386
- Inchi: 1S/C6H8ClN3OS/c1-2-5-9-10-6(12-5)8-4(11)3-7/h2-3H2,1H3,(H,8,10,11)
- InChI Key: GBCHYYJDLIXCPN-UHFFFAOYSA-N
- SMILES: ClCC(NC1=NN=C(CC)S1)=O
Computed Properties
- Exact Mass: 205.00784
- Monoisotopic Mass: 205.0076608g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 83.1Ų
Experimental Properties
- PSA: 54.88
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Category Code: 22
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Hazardous Material Identification:
- HazardClass:IRRITANT
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C367758-50mg |
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
21521-90-4 | 50mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C367758-100mg |
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
21521-90-4 | 100mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C367758-500mg |
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
21521-90-4 | 500mg |
$ 185.00 | 2022-04-01 | ||
| Fluorochem | 039045-1g |
2-Chloro-N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-acetamide |
21521-90-4 | 95% | 1g |
£123.00 | 2022-03-01 | |
| Fluorochem | 039045-5g |
2-Chloro-N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-acetamide |
21521-90-4 | 95% | 5g |
£372.00 | 2022-03-01 | |
| Chemenu | CM114045-1g |
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
21521-90-4 | 95% | 1g |
$157 | 2024-07-18 | |
| Chemenu | CM114045-5g |
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
21521-90-4 | 95% | 5g |
$428 | 2024-07-18 | |
| abcr | AB214781-1 g |
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide; 95% |
21521-90-4 | 1 g |
€230.10 | 2023-07-20 | ||
| abcr | AB214781-5 g |
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide; 95% |
21521-90-4 | 5 g |
€749.60 | 2023-07-20 | ||
| eNovation Chemicals LLC | Y1256554-1g |
2-CHLORO-N-(5-ETHYL-[1,3,4]THIADIAZOL-2-YL)-ACETAMIDE |
21521-90-4 | 95% | 1g |
$185 | 2024-06-06 |
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide Suppliers
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Professional Introduction to Compound with CAS No. 21521-90-4 and Product Name: 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Compound with the CAS number 21521-90-4 and the product name 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of thiadiazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chloro substituent and an ethyl group on the thiadiazole ring, contribute to its unique chemical properties and biological efficacy.
The 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide molecule exhibits a high degree of specificity in its interactions with biological targets, making it a promising candidate for further investigation in drug discovery. Recent studies have highlighted the importance of thiadiazole derivatives in the development of novel therapeutic agents. These compounds have shown potential in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer applications. The chloro substituent in the molecule enhances its binding affinity to certain enzymes and receptors, which is crucial for achieving the desired pharmacological effects.
In the realm of medicinal chemistry, the synthesis and optimization of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been subjects of extensive research. The thiadiazole core is known for its ability to modulate multiple biological pathways simultaneously, which is a desirable trait for developing multifunctional drugs. The ethyl group at the 5-position of the thiadiazole ring further influences the electronic properties of the molecule, enhancing its reactivity and interaction with biological targets. This structural arrangement has been found to improve both solubility and bioavailability, critical factors for drug formulation.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide towards various protein targets. Molecular docking studies have revealed that this compound can effectively interact with enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary in vitro assays have demonstrated its efficacy against certain cancer cell lines, indicating a possible role in oncology research. These findings underscore the importance of this compound in addressing unmet medical needs.
The synthesis of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the chloro substituent at the 2-position of the thiadiazole ring is a critical step that significantly impacts the compound's biological activity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to achieve this transformation efficiently. These methods not only enhance reaction efficiency but also minimize byproduct formation, ensuring a cleaner synthetic route.
From a pharmacokinetic perspective, 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide demonstrates favorable properties that are essential for drug development. Studies have shown that this compound exhibits moderate oral bioavailability and prolonged half-life in vivo, suggesting its potential for therapeutic use. Furthermore, its metabolic stability has been assessed through in vitro liver microsome studies, revealing minimal degradation under physiological conditions. These characteristics make it an attractive candidate for further clinical development.
The role of thiadiazole derivatives in modern medicine continues to expand with each passing year. Researchers are increasingly exploring their potential in treating complex diseases such as neurodegenerative disorders and autoimmune conditions. The unique structural features of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, including its chloro and ethyl substituents on the thiadiazole ring, contribute to its versatility as a pharmacological tool. By modulating key biological pathways affected by these diseases, this compound holds promise for addressing multiple health challenges simultaneously.
In conclusion,2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-y l)acetamide (CAS No. 21521 -90 -4) represents a significant advancement in pharmaceutical chemistry with its unique structural features and promising biological activities. The presence of chloro and ethyl groups on the thiadiazole ring enhances its interaction with biological targets while improving pharmacokinetic properties essential for drug development. As research continues to uncover new therapeutic applications for thiadiazole derivatives,this compound is poised to play a crucial role in addressing unmet medical needs across various disease areas.
21521-90-4 (2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide) Related Products
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